molecular formula C63H88CoN14O14P- B576613 CYANOCOBALAMIN CO 57 CAS No. 13115-03-2

CYANOCOBALAMIN CO 57

Cat. No. B576613
CAS RN: 13115-03-2
M. Wt: 1353.391
InChI Key: AGVAZMGAQJOSFJ-JNKNADAWSA-L
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Description

Cyanocobalamin Co 57 is a manufactured form of radiolabeled vitamin B indicated as an adjunct in diagnosing intestinal cyanocobalamin malabsorption syndromes due to lack of intrinsic factor (IF) or other defects in intestinal absorption . It is used as a diagnostic agent for the diagnosis of pernicious anemia and other conditions related to malabsorption of vitamin B12 .


Synthesis Analysis

Cyanocobalamin (CNCbl) and aquo/hydroxocobalamin (HOCbl) are the forms of vitamin B 12 that are most commonly used for supplementation. They are both converted to methylcobalamin (MeCbl) and 5′-deoxyadenosylcobalamin (AdoCbl), which metabolize homocysteine and methylmalonic acid, respectively .


Molecular Structure Analysis

Cyanocobalamin Co 57 has a molecular formula of CH57CoNOP with an average mass of 1353.368 Da and a monoisotopic mass of 1352.570557 Da . It contains radioactive cobalt (57 Co) in the molecular structure .


Physical And Chemical Properties Analysis

Cyanocobalamin is a water-soluble micronutrient that has a cobalt-centered corrin ring in its molecular structure . It is the most stable analogue compared with other cobalamins .

Safety And Hazards

Cyanocobalamin Co 57 should be handled with care to avoid dust formation and breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. In case of accidental release, it should not be allowed to enter drains .

properties

CAS RN

13115-03-2

Product Name

CYANOCOBALAMIN CO 57

Molecular Formula

C63H88CoN14O14P-

Molecular Weight

1353.391

IUPAC Name

cobalt-57(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;cyanide

InChI

InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+2/p-2/t31-,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;;/m1../s1/i;;1-2

InChI Key

AGVAZMGAQJOSFJ-JNKNADAWSA-L

SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+2]

Origin of Product

United States

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